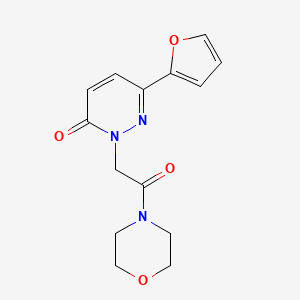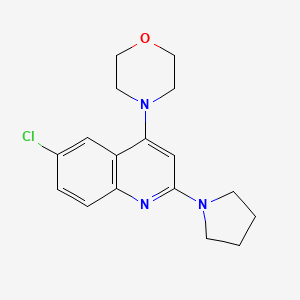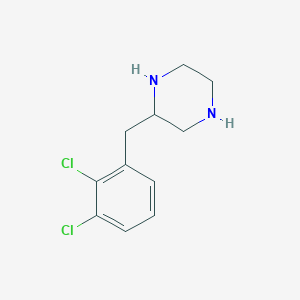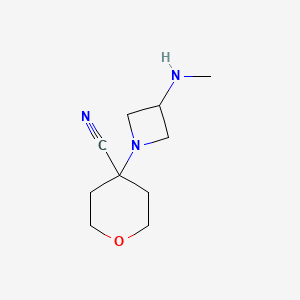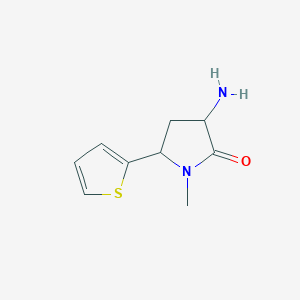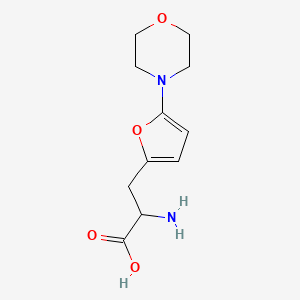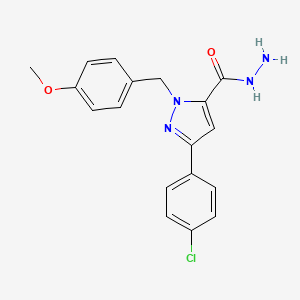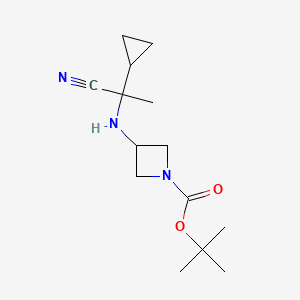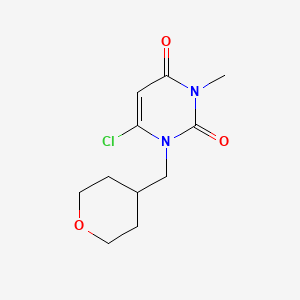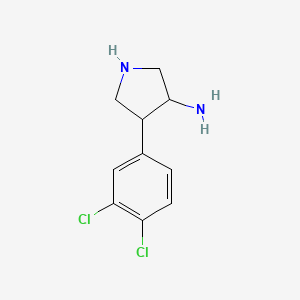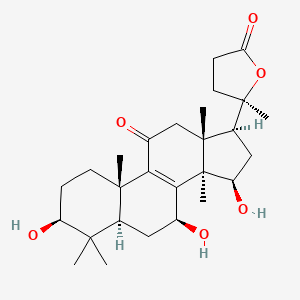![molecular formula C9H5ClN4 B14864646 3-Chloro-5H-[1,2,4]triazino[5,6-B]indole](/img/structure/B14864646.png)
3-Chloro-5H-[1,2,4]triazino[5,6-B]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5H-[1,2,4]triazino[5,6-B]indole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is part of the broader class of triazinoindoles, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-Chloro-5H-[1,2,4]triazino[5,6-B]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-allylthio-5H-[1,2,4]triazino[5,6-B]indole with halogenating agents can lead to the formation of the desired compound . Industrial production methods may involve optimization of these synthetic routes to ensure higher yields and purity.
Chemical Reactions Analysis
3-Chloro-5H-[1,2,4]triazino[5,6-B]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an iron chelator, which can be used in cancer therapy.
Medicine: Its derivatives have been evaluated for their antiproliferative activity against cancer cells.
Mechanism of Action
The mechanism of action of 3-Chloro-5H-[1,2,4]triazino[5,6-B]indole involves its interaction with specific molecular targets. For instance, its derivatives have been shown to selectively bind to ferrous ions, which can inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway . This interaction with iron ions highlights its potential as an iron chelator in cancer therapy.
Comparison with Similar Compounds
3-Chloro-5H-[1,2,4]triazino[5,6-B]indole can be compared with other similar compounds, such as:
5H-[1,2,4]triazino[5,6-B]indole: Lacks the chlorine atom but shares a similar core structure.
Indolo[2,3-B]quinoxalines: These compounds have a different fused ring system but exhibit similar biological activities.
N-Aryl-2-(5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl)acetamides: These derivatives have been synthesized for their potential antidepressant activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-9-12-8-7(13-14-9)5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOHRSSLXPQPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
